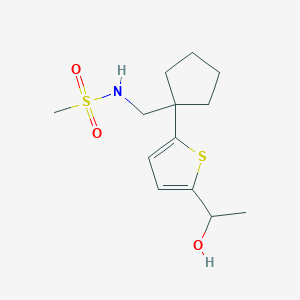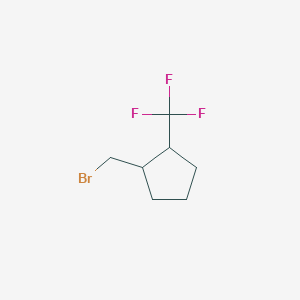
1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane is an organofluorine compound characterized by the presence of both bromomethyl and trifluoromethyl groups attached to a cyclopentane ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
One common method includes the radical trifluoromethylation of carbon-centered intermediates, which can be achieved using reagents such as Umemoto’s reagents . Industrial production methods may involve the use of selective fluorination techniques and bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, which are useful in the synthesis of complex fluorinated compounds.
Common reagents used in these reactions include Selectfluor®, amine·HF complexes, and various organocatalysts . Major products formed from these reactions depend on the specific conditions and reagents used but often include fluorinated derivatives and substituted cyclopentane compounds .
Scientific Research Applications
1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane involves its interaction with molecular targets through its bromomethyl and trifluoromethyl groups. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity in various chemical reactions. The bromomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane can be compared with other similar compounds, such as:
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Trifluoromethylated Aromatic Compounds: These compounds also contain trifluoromethyl groups but are attached to aromatic rings, resulting in different chemical properties and uses.
Trifluoromethyl Ketones: These compounds have a trifluoromethyl group attached to a carbonyl group, which significantly alters their reactivity and applications in medicinal chemistry.
Properties
IUPAC Name |
1-(bromomethyl)-2-(trifluoromethyl)cyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF3/c8-4-5-2-1-3-6(5)7(9,10)11/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYZJGBZPDHLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
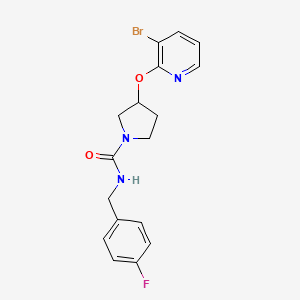
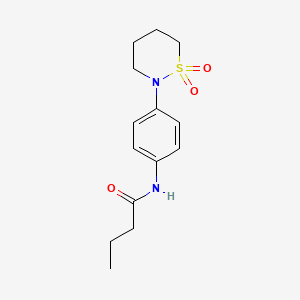
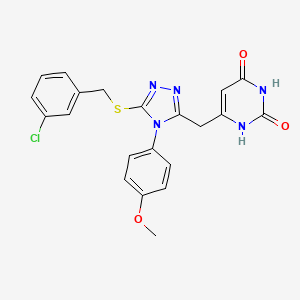
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2484321.png)
![6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2484322.png)
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2484323.png)


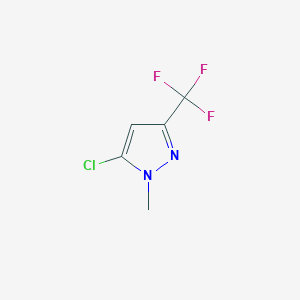
![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2484330.png)
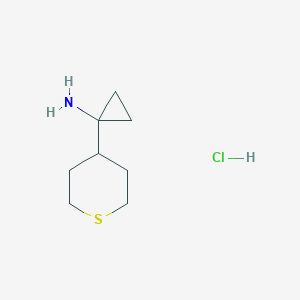

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(3-methylbutyl)-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2484336.png)
